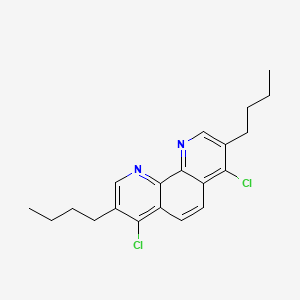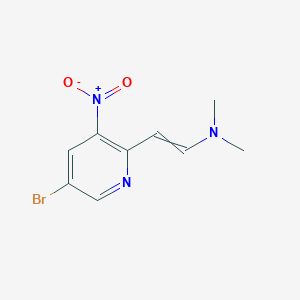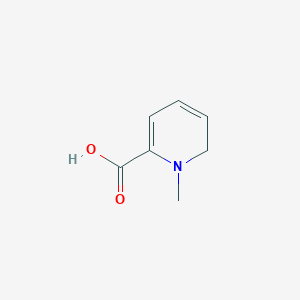
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the substitution of butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7 on the phenanthroline skeleton. It is a white solid that is soluble in organic solvents and is commonly used as a ligand in coordination chemistry .
Méthodes De Préparation
The synthesis of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- typically involves the following steps:
Skraup Reaction: The initial step involves the Skraup reaction of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reactions: The phenanthroline is then subjected to substitution reactions to introduce butyl groups at positions 3 and 8, and chlorine atoms at positions 4 and 7.
Analyse Des Réactions Chimiques
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Complexation: The compound forms strong complexes with metal ions, which is a key feature in its coordination chemistry.
Applications De Recherche Scientifique
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Industry: The compound is used in the development of sensors and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- involves its ability to form strong complexes with metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to their observed effects .
Comparaison Avec Des Composés Similaires
1,10-Phenanthroline, 3,8-dibutyl-4,7-dichloro- can be compared with other similar compounds such as:
2,2’-Bipyridine: Both compounds are used as ligands in coordination chemistry, but 1,10-phenanthroline derivatives are generally stronger bases and form more stable complexes.
Phenanthrene: While phenanthrene is a hydrocarbon, 1,10-phenanthroline derivatives contain nitrogen atoms that enhance their coordination properties.
Ferroin: This is a well-known complex of 1,10-phenanthroline with iron(II).
Propriétés
Numéro CAS |
208054-13-1 |
|---|---|
Formule moléculaire |
C20H22Cl2N2 |
Poids moléculaire |
361.3 g/mol |
Nom IUPAC |
3,8-dibutyl-4,7-dichloro-1,10-phenanthroline |
InChI |
InChI=1S/C20H22Cl2N2/c1-3-5-7-13-11-23-19-15(17(13)21)9-10-16-18(22)14(8-6-4-2)12-24-20(16)19/h9-12H,3-8H2,1-2H3 |
Clé InChI |
UMHXOIPFRFBLNZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CN=C2C(=C1Cl)C=CC3=C(C(=CN=C32)CCCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14104149.png)


![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B14104157.png)
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14104161.png)

![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14104173.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-N-(naphthalen-2-ylmethyl)-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B14104180.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methoxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14104186.png)
![N-(4-bromophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14104192.png)
![[(10R,13S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14104196.png)
![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104210.png)
![5-(2-hydroxy-4-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104217.png)
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14104221.png)
